3-[2-(4-Bromophenyl)ethoxy]azetidine
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Overview
Description
3-[2-(4-Bromophenyl)ethoxy]azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Bromophenyl)ethoxy]azetidine typically involves the reaction of 4-bromophenyl ethanol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the ethanol, followed by nucleophilic substitution with azetidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Bromophenyl)ethoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the bromophenyl group to a phenyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) for azide substitution, sodium methoxide (NaOMe) for methoxy substitution.
Major Products Formed
Oxidation: Formation of 4-bromophenyl ketones or carboxylic acids.
Reduction: Formation of 3-[2-(phenyl)ethoxy]azetidine.
Substitution: Formation of azide or methoxy derivatives.
Scientific Research Applications
3-[2-(4-Bromophenyl)ethoxy]azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromophenyl)ethoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The bromophenyl group can also participate in various binding interactions, enhancing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, known for its ring strain and unique reactivity.
3-[2-(4-Chlorophenyl)ethoxy]azetidine: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-[2-(4-Methylphenyl)ethoxy]azetidine: Contains a methyl group, affecting its chemical behavior and applications.
Uniqueness
3-[2-(4-Bromophenyl)ethoxy]azetidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. The combination of the azetidine ring and the bromophenyl group makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[2-(4-bromophenyl)ethoxy]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)5-6-14-11-7-13-8-11/h1-4,11,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVTZENOUZFSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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